molecular formula C8H6O4 B14115212 2,4-Hexadiynedioic acid, dimethyl ester CAS No. 88697-12-5

2,4-Hexadiynedioic acid, dimethyl ester

Katalognummer: B14115212
CAS-Nummer: 88697-12-5
Molekulargewicht: 166.13 g/mol
InChI-Schlüssel: VIFLSBRKJGYTHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Hexadiynedioic acid, dimethyl ester, also known as dimethyl hexa-2,4-diynedioate, is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . This compound is characterized by the presence of two ester groups and a conjugated diyne system, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

The synthesis of 2,4-Hexadiynedioic acid, dimethyl ester typically involves the esterification of 2,4-Hexadiynedioic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form

Analyse Chemischer Reaktionen

2,4-Hexadiynedioic acid, dimethyl ester undergoes various chemical reactions, including:

    Hydrogenation: This compound can be hydrogenated to form saturated esters.

    Oxidation: The conjugated diyne system can be oxidized to form diketones or other oxidized products, depending on the reagents and conditions used.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Hexadiynedioic acid, dimethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Hexadiynedioic acid, dimethyl ester is primarily related to its ability to undergo various chemical transformations. The conjugated diyne system allows it to participate in cycloaddition reactions, while the ester groups make it susceptible to hydrolysis and nucleophilic attack. These properties enable it to interact with different molecular targets and pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

2,4-Hexadiynedioic acid, dimethyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its conjugated diyne system, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

88697-12-5

Molekularformel

C8H6O4

Molekulargewicht

166.13 g/mol

IUPAC-Name

dimethyl hexa-2,4-diynedioate

InChI

InChI=1S/C8H6O4/c1-11-7(9)5-3-4-6-8(10)12-2/h1-2H3

InChI-Schlüssel

VIFLSBRKJGYTHE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C#CC#CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.